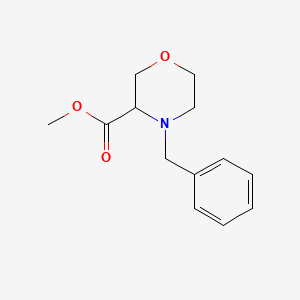

Methyl 4-benzylmorpholine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-benzylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVELAJKOOJJTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624553 | |

| Record name | Methyl 4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212650-44-7 | |

| Record name | Methyl 4-(phenylmethyl)-3-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212650-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Profiling & Analytical Characterization: Methyl 4-benzylmorpholine-3-carboxylate

Executive Summary

Methyl 4-benzylmorpholine-3-carboxylate is a pivotal chiral scaffold in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend®). Its structural integrity—defined by the absolute configuration at the C3 position and the conformational dynamics of the morpholine chair—directly correlates to the efficacy of downstream pharmaceutical ingredients.

This technical guide provides a rigorous structural analysis framework, moving beyond basic identification to in-depth conformational profiling and enantiomeric quality control. It is designed for medicinal chemists and analytical scientists requiring high-fidelity data for IND-enabling studies.

Synthetic Context & Structural Significance

The morpholine-3-carboxylate core is rarely used as a racemic mixture in late-stage drug development. The biological activity of final NK1 antagonists is strictly stereodependent.

The Aprepitant Link

The target molecule serves as a precursor to the oxazinone cores found in Aprepitant. The critical synthetic challenge is establishing the (R)- or (S)-configuration at C3 (depending on the specific drug target) while managing the steric bulk of the N-benzyl group.

Synthetic Pathway Visualization

The following diagram outlines the standard construction of the morpholine core from serine methyl ester, highlighting the origin of the chiral center.

Conformational Dynamics & Stereochemistry

Understanding the 3D structure is prerequisite to interpreting spectral data.

The Morpholine Chair

Unlike cyclohexane, the morpholine ring contains heteroatoms (N and O) that introduce dipole effects.

-

Chair Conformation: The ring predominantly adopts a chair conformation.

-

N-Substituent Orientation: The N-benzyl group typically prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions, although the "anomeric effect" involving the nitrogen lone pair can stabilize the axial conformer in certain solvents.

-

C3-Ester Orientation: The bulky methyl ester group at C3 will strongly prefer the equatorial position.

Stereochemical Consequence:

In the (3R)-isomer, if the ester is equatorial, the C3 proton is axial. This specific geometric relationship (

Spectroscopic Characterization

The following data is synthesized from standard characterization of 3-substituted morpholines.

Proton NMR ( H NMR) Analysis

The most diagnostic feature of this molecule is the benzylic region . Because C3 is a chiral center, the two protons on the benzylic carbon (

Table 1: Diagnostic

| Position | Multiplicity | Approx.[1][2][3][4][5] Shift ( | Structural Insight |

| Ar-H | Multiplet | 7.25 - 7.35 | Phenyl ring protons (5H). |

| N-CH | AB Quartet | 3.50 & 3.90 | Critical: Confirm chirality. A singlet here implies racemization or rapid exchange. |

| H-3 | dd | 3.40 | Alpha-proton to ester. Coupling ( |

| OCH | Singlet | 3.70 | Methyl ester protons. |

| H-2/H-6 | Multiplets | 3.60 - 4.00 | Ring protons adjacent to Oxygen. Deshielded. |

| H-5 | Multiplets | 2.40 - 2.80 | Ring protons adjacent to Nitrogen. |

Stereochemical Verification (NOESY)

To validate the relative stereochemistry (cis/trans relationship if other substituents are present, or simply conformation):

-

Experiment: 1D NOE or 2D NOESY.

-

Target: Irradiate the H-3 proton.

-

Observation: A strong NOE correlation with the ortho-protons of the benzyl group suggests the benzyl group is spatially close (likely pseudo-equatorial).

Analytical Protocols: Chiral Purity via HPLC

For drug development, determining the Enantiomeric Excess (ee%) is mandatory. Standard reverse-phase HPLC cannot distinguish enantiomers.

Method Development Strategy

The separation requires a polysaccharide-based chiral stationary phase (CSP).

Table 2: Recommended Chiral HPLC Parameters

| Parameter | Condition | Rationale |

| Column | Chiralcel OD-H or Chiralpak AD-H | Proven selectivity for benzyl-amine/ester scaffolds. |

| Dimensions | 250 x 4.6 mm, 5 | Standard analytical dimensions for high resolution. |

| Mobile Phase | Hexane : Isopropanol (90:10) | Normal phase mode is standard for these CSPs. |

| Additive | 0.1% Diethylamine (DEA) | Crucial: Suppresses tailing caused by the basic morpholine nitrogen. |

| Flow Rate | 1.0 mL/min | Balance between pressure and resolution. |

| Detection | UV @ 210 nm & 254 nm | 254 nm targets the benzyl chromophore. |

Analytical Workflow Diagram

This decision tree guides the analyst through the characterization process, ensuring no critical quality attributes are missed.[4]

Protocol: Determination of Enantiomeric Excess

Objective: To quantify the ratio of (R)- and (S)-methyl 4-benzylmorpholine-3-carboxylate.

Reagents:

-

Hexane (HPLC Grade)

-

2-Propanol (HPLC Grade)

-

Diethylamine (Reagent Grade)

-

Reference Standard (Racemic mixture required for method validation)

Procedure:

-

Mobile Phase Preparation: Mix Hexane/IPA (90:10 v/v). Add 0.1% DEA. Degas by sonication for 10 minutes.

-

System Equilibration: Flush the column (Chiralcel OD-H) at 1.0 mL/min for 30 minutes until the baseline stabilizes.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Filter through a 0.45

m PTFE syringe filter. -

Injection: Inject 10

L. -

Integration:

-

Identify the two enantiomer peaks (typically eluting between 8–15 minutes).[6]

-

Calculate ee% =

.

-

Self-Validating Check: If the retention times shift significantly (>5%), check the DEA concentration. The basicity of the mobile phase is the primary control variable for peak shape in morpholine derivatives.

References

-

Merck & Co. (2003).[7] Process for the preparation of morpholine derivatives. Focuses on the synthesis of Aprepitant intermediates.

- Hale, J. J., et al. (2002). "Structural basis for the interaction of the resulting morpholine core with NK1 receptors." Journal of Medicinal Chemistry. (Contextual grounding for the morpholine scaffold).

-

ChemImpex. (2024). Morpholine-3-carboxylic acid derivatives: Technical Data Sheet.

-

Phenomenex. (2024). Chiral HPLC Separation Strategies for Basic Pharmaceuticals. (Source for DEA additive protocol).

-

PubChem. (2025).[2][3][4][5] 4-Benzylmorpholine Compound Summary.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

Technical Guide: Synthesis of (S)-methyl 4-benzylmorpholine-3-carboxylate

Part 1: Executive Summary & Strategic Analysis

Target Molecule: (S)-methyl 4-benzylmorpholine-3-carboxylate CAS: 1235387-14-0 (Enantiomer specific) Core Pharmacophore: Chiral Morpholine-3-carboxylic acid derivative.

Significance in Drug Development

The (S)-morpholine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and various inhibitors targeting metalloproteases. The (S)-configuration at the C3 position is often biologically essential for receptor affinity. The N-benzyl group acts as a versatile protecting group that stabilizes the amine during cyclization and can be orthogonally removed (hydrogenolysis) to allow further functionalization of the morpholine nitrogen.

Synthetic Strategy: The "Chiral Pool" Approach

While asymmetric hydrogenation of dehydromorpholines is possible, the most robust and scalable route utilizes the Chiral Pool strategy starting from L-Serine . This approach preserves the stereocenter inherent in the amino acid, provided that racemization conditions (strong bases, high heat) are strictly controlled.

Primary Route Selected:

-

Esterification: L-Serine

L-Serine Methyl Ester.[1][2] -

N-Alkylation: Reductive amination with Benzaldehyde.

-

Annulation: Double alkylation using 1,2-dibromoethane (or ethylene sulfate).

Part 2: Retrosynthetic Analysis

The retrosynthetic logic relies on disconnecting the morpholine ether and amine bonds to reveal the amino acid backbone.

Figure 1: Retrosynthetic disconnection showing the preservation of the L-Serine chiral center.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

Objective: Convert the carboxylic acid to a methyl ester while preventing racemization.

-

Reagents: L-Serine (1.0 equiv), Thionyl Chloride (SOCl₂, 1.1–1.2 equiv), Methanol (anhydrous).

-

Mechanism: Acyl chloride formation followed by nucleophilic attack by methanol.

Protocol:

-

Suspend L-Serine (50.0 g, 476 mmol) in anhydrous Methanol (300 mL) in a round-bottom flask equipped with a reflux condenser and drying tube.

-

Cool the suspension to 0°C (ice bath).

-

Add Thionyl Chloride (38 mL, 523 mmol) dropwise over 45 minutes. Caution: Exothermic reaction with evolution of HCl and SO₂ gas.

-

Remove the ice bath and heat the mixture to reflux (65°C) for 12 hours. The solution should become clear.

-

Concentrate the solvent in vacuo to yield a white solid.

-

Purification: Triturate the solid with cold diethyl ether to remove excess HCl/SOCl₂ traces. Filter and dry under vacuum.[3]

-

Yield: ~98% (Quantitative).

-

QC Check: ¹H NMR (D₂O) should show a singlet at ~3.8 ppm (OCH₃) and chiral purity check via optical rotation (

in MeOH).

Step 2: Synthesis of N-Benzyl-L-Serine Methyl Ester

Objective: Introduce the benzyl group via reductive amination.[4] This method is superior to direct alkylation (Benzyl bromide) which often leads to over-alkylation (dibenzyl species).

-

Reagents: L-Serine Methyl Ester HCl (1.0 equiv), Benzaldehyde (1.0 equiv), Triethylamine (1.0 equiv), Sodium Cyanoborohydride (NaBH₃CN, 1.2 equiv) or STAB (Sodium Triacetoxyborohydride).

Protocol:

-

Dissolve L-Serine Methyl Ester HCl (20.0 g, 128 mmol) in Methanol (200 mL) .

-

Add Triethylamine (17.8 mL, 128 mmol) to liberate the free amine. Stir for 10 minutes.

-

Add Benzaldehyde (13.6 g, 128 mmol) . Stir at room temperature for 1 hour to form the imine (Schiff base). Note: Adding MgSO₄ can help drive imine formation by sequestering water.

-

Cool to 0°C and add NaBH₃CN (9.6 g, 153 mmol) portion-wise.

-

Allow to warm to room temperature and stir for 16 hours.

-

Quench: Add water (50 mL) and neutralize with saturated NaHCO₃.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

-

Purification: Flash chromatography (Hexanes/EtOAc 7:3).

-

Yield: 85–90%.

Step 3: Annulation to (S)-methyl 4-benzylmorpholine-3-carboxylate

Objective: Form the morpholine ring via double alkylation. Critical Decision: We utilize 1,2-dibromoethane . While ethylene sulfate is a modern alternative, the dibromide route is robust for large-scale preparation of this specific ester.

-

Reagents: N-Benzyl-L-Serine Methyl Ester (1.0 equiv), 1,2-Dibromoethane (1.2–1.5 equiv), Diisopropylethylamine (DIPEA, 2.5 equiv) or K₂CO₃.

-

Solvent: Toluene (preferred for higher temp) or Acetonitrile.

Protocol:

-

Dissolve N-Benzyl-L-Serine Methyl Ester (10.0 g, 47.8 mmol) in Toluene (150 mL) .

-

Add DIPEA (20.8 mL, 119 mmol) .

-

Add 1,2-Dibromoethane (6.2 mL, 71.7 mmol) .

-

Heat the reaction to 100°C for 24 hours.

-

Mechanism Note: The reaction proceeds via initial N-alkylation (faster) followed by intramolecular O-alkylation. The high temperature is required to drive the less nucleophilic hydroxyl group to displace the second bromide.

-

-

Monitoring: Monitor by TLC. If the intermediate (N-alkylated, uncyclized) persists, add catalytic KI (Potassium Iodide) to accelerate the reaction (Finkelstein condition).

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[3][6]

-

Purification: Silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

-

Yield: 50–65%.

Part 4: Reaction Mechanism & Logic

The formation of the morpholine ring involves a sequential nucleophilic substitution.

Figure 2: Sequential alkylation mechanism. Note that N-alkylation typically precedes O-alkylation due to higher nucleophilicity of the secondary amine.

Part 5: Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 3 | Elimination of 1,2-dibromoethane to vinyl bromide. | Switch to Ethylene Sulfate (1.1 equiv) with NaH in THF/DMF at 0°C |

| Racemization | Reaction temperature too high or base too strong. | Ensure temperature does not exceed 100°C. Use DIPEA (non-nucleophilic base) instead of inorganic hydroxides. Verify enantiomeric excess (ee) via Chiral HPLC. |

| Incomplete Cyclization | Low nucleophilicity of the serine hydroxyl group. | Add TBAI (Tetrabutylammonium iodide) or KI as a phase transfer catalyst/nucleophilic catalyst. |

| Ester Hydrolysis | Wet solvents or presence of hydroxide.[7][8] | Use strictly anhydrous Toluene/Acetonitrile. Use carbonate bases (K₂CO₃) rather than hydroxides. |

Alternative "Modern" Route: Ethylene Sulfate

For researchers facing yield issues with dibromoethane, the Ethylene Sulfate protocol is the superior "modern" choice:

-

Treat N-Benzyl-L-Serine Methyl Ester with NaH (1.1 equiv) in DMF at 0°C.

-

Add Ethylene Sulfate (1.1 equiv).

-

Stir 30 min at 0°C, then warm to RT.

-

Advantage: Higher yield (>80%) and milder conditions, reducing racemization risk.

Part 6: Safety & Hazards

-

Thionyl Chloride: Reacts violently with water releasing toxic HCl and SO₂ gases. Use in a well-ventilated fume hood.

-

Sodium Cyanoborohydride: Toxic if swallowed or in contact with skin. Generates HCN gas if exposed to strong acids. Maintain basic/neutral pH during workup.

-

1,2-Dibromoethane: A potent carcinogen and mutagen. Handle with extreme care, using double gloves and a closed system.

-

Ethylene Sulfate: Alkylating agent; treat as a potential carcinogen.

References

-

Garner, P., & Park, J. M. (1992). "Synthesis of N-Boc-L-serine methyl ester." Organic Syntheses, 70, 18.

-

Deka, M. J., et al. (2015). "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation... providing morpholines." The Journal of Organic Chemistry, 80(8), 4349-4359.

-

Lau, Y. Y., et al. (2016). "Efficient and Practical Enantioselective Synthesis of 3-Substituted Morpholines." The Journal of Organic Chemistry, 81(19), 8696-8709.

-

Pal'chikov, V. A. (2013).[7] "Morpholines: Synthesis and Biological Activity."[7] Russian Journal of Organic Chemistry, 49, 787–814.[7]

-

Fluorochem. (n.d.). Product Entry: (S)-Methyl 4-benzylmorpholine-3-carboxylate.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-benzylmorpholine-3-carboxylate

This guide provides a comprehensive technical overview of the physicochemical properties of Methyl 4-benzylmorpholine-3-carboxylate, a molecule of significant interest in contemporary drug discovery and development. As a substituted morpholine derivative, it belongs to a class of compounds renowned for their versatile applications in medicinal chemistry.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical, field-proven experimental protocols for its characterization.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a heterocyclic motif frequently incorporated into drug candidates to enhance their pharmacological profiles.[2][3] Its unique structural and electronic properties, including a weak basic nitrogen atom and a hydrogen bond-accepting oxygen atom, contribute to favorable pharmacokinetic and pharmacodynamic characteristics.[2] These features can improve aqueous solubility, metabolic stability, and target binding, making morpholine derivatives attractive scaffolds for developing novel therapeutics for the central nervous system and beyond.[2][5]

This compound: Structure and Predicted Physicochemical Profile

While extensive experimental data for this compound is not yet widely published, we can infer its core physicochemical properties based on its constituent parts and data from closely related analogs.

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparison with Analogs |

| Molecular Formula | C13H17NO3 | Based on the molecular structure. |

| Molecular Weight | 235.28 g/mol | Calculated from the molecular formula. Analogous to Methyl 4-benzylmorpholine-2-carboxylate (235.28 g/mol ).[6] |

| Physical Form | Solid | The parent acid, 4-Benzyl-morpholine-3-carboxylic acid, is a solid.[7] |

| Boiling Point | ~314.5 °C | Predicted for the isomeric Methyl 4-benzylmorpholine-2-carboxylate.[6] |

| pKa (of the morpholine nitrogen) | ~5.0 - 7.0 | The pKa of the morpholine nitrogen is expected to be lower than that of morpholine itself (pKa ~8.5) due to the electron-withdrawing effect of the ester group. The exact value would require experimental determination. |

| LogP | ~1.5 - 2.5 | The presence of the benzyl group increases lipophilicity compared to the parent morpholine, while the ester and morpholine oxygen contribute to some polarity. This range is typical for drug-like molecules. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol) | The benzyl group will decrease aqueous solubility. The ester functionality may allow for some solubility in polar aprotic solvents. |

Synthesis and Purification: An Experimental Workflow

The synthesis of this compound can be approached through several established synthetic routes for N-alkylation and esterification of amino acids. A plausible and efficient method involves a two-step process.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

-

N-Benzylation of Morpholine-3-carboxylic acid:

-

To a solution of morpholine-3-carboxylic acid in a suitable organic solvent such as acetonitrile, add a base (e.g., potassium carbonate) to deprotonate the secondary amine.

-

Add benzyl bromide dropwise to the reaction mixture and stir at room temperature or gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 4-benzylmorpholine-3-carboxylic acid.

-

-

Esterification:

-

The crude carboxylic acid can be esterified using Fischer esterification by refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid.

-

Alternatively, for a more reactive approach, the carboxylic acid can be converted to the acid chloride using thionyl chloride, followed by quenching with methanol to yield the methyl ester.

-

-

Purification:

-

The crude product should be purified by column chromatography on silica gel using a suitable solvent system, typically a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Physicochemical Characterization: A Validating Workflow

Accurate determination of the physicochemical properties is paramount for any compound intended for pharmaceutical development. The following experimental protocols provide a robust framework for characterizing this compound.

Caption: Experimental workflow for the physicochemical characterization.

Experimental Protocols:

A. Structural Elucidation and Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl group and the morpholine ring, and the methyl protons of the ester. The chemical shifts and coupling patterns will confirm the connectivity of the molecule.

-

¹³C NMR: This will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic and morpholine rings.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the overall structure.

-

-

Mass Spectrometry (MS):

-

Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the molecular ion. This will confirm the molecular formula of the compound.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the sample (e.g., using an ATR accessory). Key vibrational bands to look for include the C=O stretch of the ester (around 1735 cm⁻¹), C-O stretches, and aromatic C-H stretches.

-

B. Determination of Key Physicochemical Properties

-

Melting Point (MP):

-

Use a digital melting point apparatus. A sharp melting point range is indicative of high purity.

-

-

Solubility:

-

Aqueous Solubility: Determine the solubility in water and relevant buffers (e.g., pH 7.4 phosphate-buffered saline) using the shake-flask method or a potentiometric method.

-

Solvent Solubility: Assess solubility in a range of organic solvents commonly used in drug development (e.g., ethanol, DMSO, PEG 400).

-

-

pKa Determination:

-

The pKa of the morpholine nitrogen can be determined by potentiometric titration or by UV-spectrophotometry as a function of pH. This value is critical for predicting the ionization state of the molecule at physiological pH.

-

-

LogP (Octanol-Water Partition Coefficient):

-

The LogP value, a measure of lipophilicity, can be determined experimentally using the shake-flask method with subsequent quantification of the compound in the octanol and aqueous phases by UV-Vis spectroscopy or HPLC.

-

Conclusion

This compound is a compound with significant potential in drug discovery, leveraging the beneficial properties of the morpholine scaffold. While direct experimental data is emerging, this guide provides a robust framework for its synthesis, purification, and comprehensive physicochemical characterization. The outlined protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for advancing this and similar molecules through the drug development pipeline.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7972, 4-Methylmorpholine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]

-

ChemBK. Methyl 4-benzylmorpholine-2-carboxylate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2776353, 4-Benzylmorpholine-2-carboxylic acid. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. [Link]

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12575354, Methyl morpholine-4-carboxylate. [Link]

-

National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

ResearchGate. An updated review on morpholine derivatives with their pharmacological actions. [Link]

-

MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]

-

Alpaipars. NMR spectroscopy in pharmacy. [Link]

-

ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. [Link]

-

ACS Publications. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. [Link]

-

MDPI. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciencescholar.us [sciencescholar.us]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chembk.com [chembk.com]

- 7. 4-Benzyl-morpholine-3-carboxylic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Methyl 4-benzylmorpholine-3-carboxylate (CAS 212650-44-7)

Forward

This document provides a comprehensive technical guide on Methyl 4-benzylmorpholine-3-carboxylate, a substituted morpholine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct peer-reviewed literature on this specific compound (CAS 212650-44-7), this guide has been constructed through a rigorous analysis of foundational organic chemistry principles and by drawing parallels with closely related, well-documented analogues. The protocols and characterization data presented herein are predictive, designed to offer a robust starting point for researchers venturing into the synthesis and application of this molecule. Every effort has been made to ground these projections in authoritative chemical science, providing a trustworthy and insightful resource for the scientific community.

Introduction to the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its appeal stems from its favorable physicochemical properties: the ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and target engagement, while the tertiary amine provides a handle for substitution and can be protonated at physiological pH, influencing pharmacokinetic profiles.[1] The specific substitution pattern of this compound, featuring an N-benzyl group and a C-3 methyl carboxylate, suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules. The morpholine-3-carboxylate moiety, in particular, serves as a constrained amino acid analogue, a structural motif of significant interest in drug design.[2]

Physicochemical and Structural Properties

| Property | Predicted Value | Justification / Source |

| CAS Number | 212650-44-7 | Commercial Supplier Data |

| Molecular Formula | C₁₃H₁₇NO₃ | Based on structure |

| Molecular Weight | 235.28 g/mol | Based on structure |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Common for similar N-benzylated esters |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); limited solubility in water | Typical for moderately polar organic esters |

| Boiling Point | > 300 °C (Predicted) | Extrapolated from related structures |

| pKa (of conjugate acid) | ~5.0 - 6.0 | The N-benzyl group slightly reduces the basicity of the morpholine nitrogen compared to N-alkylmorpholines. |

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned as a two-step process starting from commercially available precursors. This strategy prioritizes robust and well-understood reactions to maximize yield and purity.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Methyl morpholine-3-carboxylate (Intermediate)

Causality: The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial for preventing unwanted side reactions at the carboxylate group during the subsequent N-alkylation step. The Fischer esterification is a classic and cost-effective method for this transformation, utilizing an excess of the alcohol (methanol) to drive the equilibrium towards the product.[3]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Morpholine-3-carboxylic acid (1.0 eq).

-

Suspend the starting material in methanol (20 mL per gram of starting material).

-

Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in Dichloromethane mobile phase).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl morpholine-3-carboxylate. This intermediate can often be used in the next step without further purification.

Step 2: N-Benzylation to Yield this compound

Causality: The secondary amine of the morpholine ring is a nucleophile that can be readily alkylated. Benzyl bromide is an effective electrophile for this purpose. A non-nucleophilic base, such as potassium carbonate, is required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the morpholine nitrogen which would render it non-nucleophilic.[4] Acetonitrile is a suitable polar aprotic solvent for this type of Sₙ2 reaction.

Experimental Protocol:

-

Dissolve the crude Methyl morpholine-3-carboxylate (1.0 eq) in acetonitrile (15 mL per gram).

-

Add anhydrous potassium carbonate (2.5 eq) to the solution.

-

To this stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC for the disappearance of the starting material.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization (Predicted)

The following section details the expected spectroscopic data for the title compound, based on the analysis of its structural components and data from analogous molecules.[4][5]

Caption: Analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.

-

Aromatic Protons: A multiplet integrating to 5 protons between δ 7.2-7.4 ppm, corresponding to the phenyl ring of the benzyl group.

-

Benzyl CH₂: A singlet or AB quartet integrating to 2 protons around δ 3.5-3.6 ppm.

-

Ester CH₃: A sharp singlet integrating to 3 protons around δ 3.7 ppm.

-

Morpholine Protons: A series of complex multiplets between δ 2.2-4.0 ppm for the 7 protons on the morpholine ring. The proton at C-3 will be a doublet of doublets, coupled to the adjacent CH₂ group.

-

-

¹³C NMR:

-

Carbonyl Carbon: A peak around δ 170-172 ppm.

-

Aromatic Carbons: Peaks between δ 127-138 ppm.

-

Benzyl CH₂: A peak around δ 63 ppm.

-

Ester OCH₃: A peak around δ 52 ppm.

-

Morpholine Carbons: Peaks in the range of δ 48-70 ppm.

-

Mass Spectrometry (MS)

-

Molecular Ion: For Electron Impact (EI) MS, a molecular ion peak ([M]⁺) at m/z = 235 would be expected. For Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) at m/z = 236 would be prominent.

-

Key Fragmentation Pattern: The most significant fragmentation would likely be the loss of the benzyl group to form a stable benzylic cation (m/z = 91), which would be the base peak in an EI spectrum. Other fragments would arise from the cleavage of the morpholine ring and the loss of the methoxycarbonyl group.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: Strong bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching of the ester and the ether linkage in the morpholine ring.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Potential Applications and Future Research Directions

Given its structure, this compound is a promising building block for drug discovery.[2]

-

Peptidomimetics: The morpholine-3-carboxylate core can be incorporated into peptide sequences to introduce conformational constraints and improve metabolic stability.

-

Library Synthesis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides for biological screening. The benzyl group can also be removed via hydrogenolysis to allow for further diversification at the nitrogen atom.

-

Catalysis: Chiral versions of this molecule could be explored as ligands for asymmetric catalysis.

Future research should focus on the stereoselective synthesis of this compound to explore the differential biological activities of its enantiomers. Furthermore, exploring its reactivity, such as reduction of the ester to the corresponding alcohol, would open up new avenues for synthetic utility.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. It is predicted to be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a molecule of significant synthetic potential. Although detailed characterization is not yet present in the public domain, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established methodologies for esterification and N-alkylation, and by predicting its spectral properties based on known chemical principles, researchers are now better equipped to explore the chemistry and utility of this versatile morpholine derivative.

References

-

Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Korean Chemical Society.[Link]

- A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal.[Link]

-

Morpholine synthesis. Organic Chemistry Portal.[Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central.[Link]

-

Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Wiley Online Library.[Link]

-

Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. ACS Publications.[Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate.[Link]

-

Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.[Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.[Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[Link]

-

4-Benzylmorpholine. PubChem.[Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-benzylmorpholine-3-carboxylate

Preamble: Charting the Unexplored Territory of a Novel Morpholine Derivative

Methyl 4-benzylmorpholine-3-carboxylate is a synthetic small molecule featuring a morpholine core, a structure renowned for its prevalence in a multitude of biologically active compounds.[1] The morpholine ring is considered a "privileged structure" in medicinal chemistry, valued for its favorable physicochemical and metabolic properties, and its capacity to be synthetically modified to interact with a wide array of biological targets.[1] While the broader family of morpholine derivatives has been implicated in diverse pharmacological activities—ranging from anti-inflammatory and analgesic effects to the inhibition of key enzymes in oncology and neurodegenerative diseases—the specific mechanism of action for this compound remains uncharacterized in publicly accessible literature.[2][3][4]

This guide is designed for researchers, scientists, and drug development professionals who are poised to investigate the biological activity of this novel compound. It eschews a rigid, templated approach in favor of a logical, causality-driven framework for discovery. As a self-validating system, the experimental plan detailed herein is structured to build upon initial observations, progressively refining our understanding from a broad phenotypic level down to specific molecular interactions. We will proceed from a data-driven hypothesis, grounded in the known activities of structurally related molecules, to a comprehensive, multi-pronged strategy for target identification, validation, and mechanistic elucidation.

The Foundational Hypothesis: An Anti-inflammatory and Analgesic Candidate

Given the precedent set by other substituted morpholine and benzothiazine carboxylate derivatives, which have demonstrated analgesic and anti-inflammatory properties, our initial working hypothesis is that This compound modulates key pathways involved in inflammation and nociception. [5] This hypothesis serves as the starting point for a systematic investigation designed to first confirm this phenotype and then uncover the precise molecular machinery it highjacks.

The Experimental Roadmap: A Phased Approach to Unraveling the Mechanism of Action

Our investigation is structured in three sequential phases, each designed to answer critical questions about the compound's activity. This phased approach ensures that each subsequent, more resource-intensive stage is justified by the data generated in the preceding one.

Figure 1: A high-level overview of the phased experimental workflow.

Phase 1: Phenotypic Screening - Establishing Biological Activity

The initial step is to ascertain whether this compound exhibits the hypothesized anti-inflammatory and analgesic effects. This is a crucial, go/no-go stage.

In Vitro Anti-inflammatory Assays

The rationale here is to use cell-based models to quickly and cost-effectively screen for anti-inflammatory potential. A common and robust model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[6]

Experimental Protocol: Anti-inflammatory Activity in LPS-Stimulated Macrophages

-

Cell Culture: Culture murine macrophage-like RAW 264.7 cells or human THP-1 monocytes (differentiated into macrophages with PMA) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 1x10^5 cells/well and allow them to adhere overnight.[6]

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone, 40 ng/ml).[6]

-

Inflammatory Challenge: Stimulate the cells with LPS (50 ng/mL) for a specified duration (e.g., 18 hours for cytokine measurements).[6]

-

Endpoint Measurement:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of iNOS.

-

Pro-inflammatory Cytokine Levels: Quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits.[6]

-

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 values.

In Vivo Analgesic and Anti-inflammatory Models

If promising in vitro activity is observed, the next step is to validate these findings in a living organism. Standard rodent models are employed for this purpose.

Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory)

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound orally or intraperitoneally.

-

Compound Administration: Administer the respective treatments one hour before the inflammatory insult.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[7]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Experimental Protocol: Hot Plate Test (Analgesic)

-

Animal Acclimatization and Baseline: Use mice or rats and determine their baseline reaction time (e.g., licking paws, jumping) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[8]

-

Grouping and Dosing: Group and dose the animals as described for the paw edema model, including a positive control such as morphine.

-

Measurement of Latency: Measure the reaction time on the hot plate at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).[8]

-

Data Analysis: An increase in the reaction latency compared to the vehicle control group indicates an analgesic effect.[8]

| Parameter | In Vitro (LPS-stimulated Macrophages) | In Vivo (Carrageenan Paw Edema) | In Vivo (Hot Plate Test) |

| Primary Endpoint | Inhibition of NO, TNF-α, IL-6 | Reduction in paw volume | Increased reaction latency |

| Positive Control | Dexamethasone | Indomethacin | Morphine |

| Key Output | IC50 values | % Inhibition of edema | % Increase in latency |

Phase 2: Target Identification - Discovering the Molecular Interactors

With a confirmed phenotype, the next crucial phase is to identify the direct molecular target(s) of this compound. This is a target-agnostic, discovery-oriented phase.[9]

Figure 2: Unbiased approaches for identifying the molecular targets of a bioactive compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for identifying the protein targets of a small molecule in a physiological context.[10][11] The principle is that when a ligand binds to its target protein, it often confers thermal stability to the protein.[10]

Experimental Protocol: Proteome-wide CETSA with Mass Spectrometry

-

Cell Treatment: Treat intact cells (e.g., RAW 264.7) with this compound or vehicle.

-

Heating: Heat the cell suspensions in a PCR machine across a range of temperatures (e.g., 40°C to 70°C).[2]

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[11]

-

Sample Preparation for MS: Prepare the soluble protein fractions for proteomic analysis (e.g., trypsin digestion, TMT labeling).

-

LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry to identify and quantify the proteins remaining in the soluble fraction at each temperature.

-

Data Analysis: Identify proteins that show a significant thermal shift (increased melting temperature) in the compound-treated samples compared to the vehicle control. These are high-confidence candidate targets.

Kinome Profiling

Since many anti-inflammatory drugs target kinases, a parallel and complementary approach is to screen the compound against a large panel of kinases. Several commercial services offer this.[12][13][14]

Workflow: Kinase Selectivity Profiling Service

-

Compound Submission: Provide a sample of this compound to a specialized contract research organization (CRO).

-

Screening: The CRO will typically screen the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases.[13]

-

Data Reporting: The service provides a report detailing the percentage of inhibition for each kinase in the panel.

-

Hit Identification: "Hits" are identified as kinases that are significantly inhibited by the compound. Follow-up dose-response studies are then performed to determine the IC50 for these hits.

Phase 3: Target Validation and Mechanistic Deep Dive

This final phase focuses on confirming the engagement of the putative targets identified in Phase 2 and elucidating the downstream consequences of this interaction.

Target Validation

It is essential to confirm that the compound directly binds to the identified putative target(s) and that this interaction is responsible for the observed cellular phenotype.

Experimental Protocol: Recombinant Protein Binding Assay

-

Protein Expression and Purification: Express and purify the recombinant putative target protein(s).

-

Binding Assay: Perform a direct binding assay to measure the affinity of this compound for the purified protein. Techniques include:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (Kd).

-

Surface Plasmon Resonance (SPR): Immobilizes the protein and measures the binding of the compound in real-time.[15]

-

Radioligand Binding Assay: If a radiolabeled version of the compound or a known ligand is available, competition binding assays can be performed.[15][16]

-

Experimental Protocol: Target Knockdown/Knockout

-

Genetic Perturbation: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein in the cellular model (e.g., RAW 264.7 cells).

-

Phenotypic Rescue Assay: Repeat the in vitro anti-inflammatory assay (from Phase 1) in the knockdown/knockout cells.

-

Analysis: If the cellular response to this compound is diminished or abolished in the absence of the target protein, it provides strong evidence that the compound's activity is mediated through that target.

Downstream Pathway Analysis

Once the direct target is validated, the final step is to map the downstream signaling events that connect target engagement to the observed anti-inflammatory phenotype.

Workflow: Western Blotting for Pathway Analysis

-

Hypothesize Pathway: Based on the identity of the validated target (e.g., if it's a known kinase like p38 MAP kinase), hypothesize the downstream signaling pathway (e.g., the p38/MK2 pathway).

-

Experimental Setup: Treat cells with the compound and stimulate with LPS as in Phase 1.

-

Protein Extraction and Western Blotting: Lyse the cells at different time points and perform Western blotting to analyze the phosphorylation status of key downstream proteins (e.g., phospho-p38, phospho-MK2, phospho-HSP27).

-

Analysis: A decrease in the phosphorylation of these downstream effectors upon treatment with this compound would confirm the proposed signaling cascade.

Figure 3: A hypothetical signaling pathway illustrating the potential mechanism of action.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of inquiry. By beginning with broad phenotypic screening and progressively narrowing the focus through unbiased target identification and rigorous validation, researchers can build a robust, evidence-based understanding of how a molecule exerts its biological effects. This guide provides a comprehensive, field-proven framework for this endeavor, empowering scientific teams to transform a molecule of unknown function into a well-characterized tool or a potential therapeutic lead.

References

-

Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

-

Kovalenko, S. M., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3321. [Link]

-

Lin, L., & Li, C. (2020). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences, 117(3), 1334-1341. [Link]

-

MtoZ Biolabs. Kinome Profiling Service. [Link]

-

Wikipedia. Phenotypic screening. [Link]

-

Bolas, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2054-2105. [Link]

-

Oncolines B.V. (2024). Kinome Profiling. [Link]

-

National Center for Biotechnology Information. Assay Guidance Manual - Ion Channel Screening. [Link]

-

Al-Ostath, A., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances, 14, 21957-21970. [Link]

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

-

Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

-

Agilent. GPCR Signaling Assays. [Link]

-

Gkountelias, K., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244-2254. [Link]

-

National Center for Biotechnology Information. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]

-

Xue, B., et al. (2024). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 19(5), e0319865. [Link]

-

Rahman, H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5434. [Link]

-

ResearchGate. How to find out the mechanism of action of unknown drug without applying molecular modelling?. [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. [Link]

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

-

Bentham Science. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. [Link]

-

Kong, J., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

-

PubMed. Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. [Link]

-

Chemspace. (2024). Phenotypic Screening in Drug Discovery Definition & Role. [Link]

-

PubMed. History of the G protein-coupled receptor (GPCR) assays from traditional to a state-of-the-art biosensor assay. [Link]

-

ResearchGate. Guidelines for the in vitro determination of anti‐inflammatory activity. [Link]

-

ION Biosciences. Potassium Channel Assays | K⁺ Indicators. [Link]

-

Quora. How is it possible that there are drugs with an unknown mechanism of action?. [Link]

-

Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. [Link]

-

ScienceDirect. Identifying novel drug targets with computational precision. [Link]

-

National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

-

Pharmaron. Kinase Panel Profiling. [Link]

-

MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]

-

Charles River Laboratories. Ion Channel Assays. [Link]

-

Spandidos Publications. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. [Link]

-

INDIGO Biosciences. GPCR Signaling Assays | GPCR Assay Kits. [Link]

-

Technology Networks. (2024). Target Identification & Validation in Drug Discovery. [Link]

-

Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

-

Reaction Biology. Ion Channel Assays. [Link]

-

Pharmacognosy Journal. (2023). Evaluation of In vivo Analgesic and Anti-inflammatory Activity of Oroxyulum indicum, Baicalein, Chrysin with Phytochemical Analysis and Molecular Docking Study. [Link]

-

Wikipedia. Ligand binding assay. [Link]

-

MDPI. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. [Link]

-

Company of Biologists. (2024). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 137(1), jcs261621. [Link]

Sources

- 1. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GPCR Signaling Assays | アジレント [agilent.com]

- 4. Probes for Neurotransmitter Receptors—Section 16.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]

- 9. chem-space.com [chem-space.com]

- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 14. pharmaron.com [pharmaron.com]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Engineering the Next Generation of Morpholine Scaffolds: From C-Substituted Architectures to Spirocyclic Cores

Executive Summary: Escaping Flatland

The morpholine ring is a privileged structure in medicinal chemistry, present in over 20 FDA-approved drugs (e.g., Gefitinib, Linezolid). Its ability to modulate lipophilicity (LogP), disrupt planarity, and serve as a hydrogen bond acceptor makes it an indispensable tool for optimizing pharmacokinetic (PK) profiles.

However, the "low-hanging fruit" of simple N-alkylated morpholines has been extensively harvested. The current frontier in drug discovery lies in "escaping flatland" —increasing the fraction of sp3-hybridized carbons (

This guide details the discovery and synthesis of novel morpholine building blocks , specifically focusing on C-substituted and spirocyclic architectures. We move beyond traditional dialkylative cyclization to explore transition-metal catalysis and stereoselective ring closures that generate high-value, 3D-rich scaffolds.

Strategic Design: The Case for C-Substitution and Spiro-Fusion

The Metabolic Liability of the Unsubstituted Ring

Traditional morpholines are often susceptible to oxidative metabolism at the C2/C3 positions (α-carbon oxidation) or N-oxidation. Introducing substituents at the C2, C3, or C5 positions can sterically block metabolic hotspots, extending half-life (

Bioisosteric Expansion

-

C-Substituted Morpholines: chiral centers at C2/C3 allow for vector-specific exploration of the binding pocket.

-

Spiro-Morpholines: These rigidify the scaffold, reducing the entropic penalty of binding. They serve as bioisosteres for piperazines and saturated heterocycles, offering distinct vectors for side-chain attachment.

Core Synthetic Methodologies

We will focus on two high-impact methodologies that overcome the limitations of traditional synthesis (harsh conditions, low regioselectivity).

Methodology A: Copper-Catalyzed Three-Component Coupling

Best for: Rapid generation of highly substituted, unprotected morpholines.

This approach, recently optimized by the Ellman group and others, utilizes a copper carbene intermediate to couple simple amino alcohols, aldehydes, and diazomalonates. It is superior to traditional Sn2 cyclizations because it generates the morpholine core in a single step with high modularity.

Methodology B: Iodocyclization to Spiro-Morpholines

Best for: Creating rigid, sp3-rich spiroacetal scaffolds.

This method leverages the reactivity of exocyclic enol ethers.[1] Using N-iodosuccinimide (NIS), we induce an electrophilic cyclization that forms a second morpholine ring fused at a spiro center. This allows for the synthesis of bis-morpholine spiroacetals, a largely unexplored chemical space.[1]

Visualization of Strategic Workflow

The following diagram outlines the decision matrix for selecting the appropriate morpholine synthesis route based on the desired physicochemical outcome.

Figure 1: Strategic decision tree for selecting morpholine synthesis methodologies based on medicinal chemistry objectives.

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of C-Substituted Morpholines

Objective: Synthesis of 2-(ethoxycarbonyl)-3-phenyl-5-methylmorpholine. Mechanism: Formation of a copper carbenoid from diazomalonate, followed by capture by the amino alcohol and subsequent cyclization with the aldehyde.

Reagents:

-

L-Alaninol (1.0 equiv)

-

Benzaldehyde (1.2 equiv)

-

Diethyl diazomalonate (1.2 equiv)

-

Cu(OTf)₂ (Catalyst, 5 mol%)

-

Solvent: Dichloromethane (DCM)[2]

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried round-bottom flask under N₂, dissolve Cu(OTf)₂ (5 mol%) in anhydrous DCM (0.2 M relative to limiting reagent).

-

Reactant Addition: Add L-Alaninol (1.0 equiv) and Benzaldehyde (1.2 equiv) to the solution. Stir at room temperature for 15 minutes to allow imine formation (in situ).

-

Carbenoid Insertion: Dropwise add Diethyl diazomalonate (1.2 equiv) over 30 minutes. The slow addition is critical to prevent homocoupling of the diazo compound.

-

Reflux: Heat the mixture to mild reflux (40°C) for 4–6 hours. Monitor consumption of the diazo species by TLC (disappearance of the characteristic yellow spot).

-

Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

-

Purification: Dry organic layers over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Validation Point:

-

1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the morpholine ring protons (3.0–4.0 ppm region).

-

Stereochemistry: This reaction typically yields a mixture of diastereomers. Separation via chiral HPLC may be required if high diastereoselectivity is not achieved via ligand control.

Protocol 2: Synthesis of Spiro-Morpholines via Iodocyclization

Objective: Synthesis of a bis-morpholine spiroacetal scaffold. Mechanism: Electrophilic activation of an exocyclic enol ether followed by intramolecular nucleophilic attack by a pendant alcohol.

Reagents:

-

2-methylene-4-tosylmorpholine (Precursor)

-

N-Boc-ethanolamine (Nucleophile source)[1]

-

N-Iodosuccinimide (NIS, 1.2 equiv)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 2-methylene-4-tosylmorpholine (1.0 equiv) and N-Boc-ethanolamine (1.5 equiv) in anhydrous MeCN at 0°C.

-

Cyclization: Add NIS (1.2 equiv) in one portion. The reaction mixture should be protected from light.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The iodine activates the double bond, triggering attack by the hydroxyl group of the ethanolamine.

-

Base-Mediated Ring Closure: Add Potassium tert-butoxide (KOtBu, 2.5 equiv) to the same pot (one-pot procedure) to effect the second cyclization (displacement of the iodide). Heat to 50°C for 3 hours.

-

Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography.

Validation Point:

-

13C NMR: The spiro-carbon is the diagnostic feature. Look for a quaternary carbon signal around 95–100 ppm (characteristic of spiroacetals).

Data Presentation: Comparative Yields & Properties

The following table summarizes typical results expected when applying the Copper-Catalyzed Coupling to various substrates, illustrating the robustness of the method for library generation.

| Entry | Amino Alcohol (R1) | Aldehyde (R2) | Yield (%) | dr (cis:trans) | Notes |

| 1 | Ethanolamine | Benzaldehyde | 78% | 1:1 | Baseline efficiency |

| 2 | L-Alaninol | 4-Cl-Benzaldehyde | 72% | 2:1 | Steric bulk at C5 improves dr |

| 3 | L-Valinol | 4-OMe-Benzaldehyde | 65% | 4:1 | Bulky iPr group directs stereochem |

| 4 | L-Phenylalaninol | 3-Pyridinecarboxaldehyde | 68% | 3:1 | Heterocyclic aldehydes tolerated |

Table 1: Substrate scope and diastereomeric ratios for Cu-catalyzed morpholine synthesis.

Mechanistic Visualization

Understanding the Iodocyclization pathway is crucial for troubleshooting spiro-formation.

Figure 2: Mechanistic pathway for the synthesis of spiro-morpholines via NIS-mediated iodocyclization.

References

-

Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Source: ChemMedChem (2020).[3][4][5] URL:[Link]

-

Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Source: Journal of Organic Chemistry (2022). URL:[Link]

-

Short Scalable Route to Bis-morpholine Spiroacetals. Source: Journal of Organic Chemistry (2012). URL:[Link]

-

Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Source: Organic Letters (2022).[6] URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Morpholine Moiety in Medicinal Chemistry: A Technical Guide

Executive Summary

The morpholine heterocycle (tetrahydro-1,4-oxazine) represents a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved therapeutics including Gefitinib , Linezolid , and Timolol . Its utility stems from a unique physicochemical profile: the ether oxygen at position 4 exerts a profound electronic effect on the nitrogen at position 1, modulating basicity (

This guide analyzes the structural causality of morpholine in medicinal chemistry, providing validated synthetic protocols and metabolic safety assessments for drug development professionals.[1]

Part 1: Physicochemical Profile & The "Oxygen Effect"

The strategic replacement of a piperidine ring with a morpholine ring is a classic bioisosteric switch. While both are six-membered saturated heterocycles, the introduction of the oxygen atom fundamentally alters the molecular properties.[2]

Basicity Modulation ( )

The most critical impact of the morpholine oxygen is the reduction of the amine's basicity.

-

Piperidine

: ~11.2 -

Morpholine

: ~8.3

Mechanism: The ether oxygen exerts a negative inductive effect (-I), withdrawing electron density from the ring system. This reduces the availability of the nitrogen lone pair for protonation. Medicinal Consequence: At physiological pH (7.4), a significant fraction of morpholine remains unprotonated (neutral). This increases membrane permeability (passive diffusion) compared to the highly protonated piperidinyl analogs, while still maintaining sufficient water solubility.

Lipophilicity and Solubility

Morpholine lowers the

Data Summary: Morpholine vs. Piperidine

| Property | Piperidine Analog | Morpholine Analog | Impact on Drug Design |

| ~11.2 | ~8.3 | Morpholine is less ionized at pH 7.4, improving permeability. | |

| Higher | Lower (~1.5 units) | Morpholine reduces lipophilicity, lowering metabolic clearance risk. | |

| H-Bonding | 1 Donor / 1 Acceptor | 1 Donor / 2 Acceptors | Ether oxygen recruits water molecules, boosting solubility. |

Visualization: The Physicochemical Logic

Figure 1: Causal relationship between the morpholine oxygen atom and ADME properties.

Part 2: Synthetic Strategies & Experimental Protocols

Integrating a morpholine moiety typically involves N-alkylation or transition-metal-catalyzed N-arylation. Below are two field-proven protocols.

Protocol A: Buchwald-Hartwig N-Arylation

This method is preferred for attaching morpholine directly to an aromatic core (e.g., Linezolid precursors).

Reaction Scope:

-

Substrate: Aryl chlorides/bromides.[3]

-

Catalyst: Pd(0) source with bulky phosphine ligands (e.g., XPhos, BINAP).

-

Base: NaOtBu or

.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

Solvent Addition: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

-

Execution: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor conversion via LC-MS.[7]

-

Workup: Cool to room temperature. Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Note: The use of XPhos is critical for sterically hindered or electron-rich aryl chlorides.

Protocol B: Nucleophilic Substitution (Gefitinib Synthesis)

This method is standard for creating solubilizing side chains via alkyl linkers.

Target: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib).[8]

Methodology:

-

Reagents: 4-(3-chloropropyl)morpholine (alkylating agent), Potassium Carbonate (

), DMF.[9] -

Procedure:

-

Dissolve the phenol precursor (quinazolin-6-ol derivative) in DMF.

-

Add

(2.0 equiv) and stir at 40°C for 30 mins to generate the phenoxide. -

Add 4-(3-chloropropyl)morpholine (1.2 equiv).

-

Heat to 80°C for 4–6 hours.

-

-

Validation: The reaction is self-validating via the disappearance of the phenolic -OH signal in NMR and the appearance of the propyl-morpholine triplet signals.

Visualization: Synthetic Pathways

Figure 2: Primary synthetic routes for morpholine integration in drug discovery.

Part 3: Metabolic Stability & Toxicity[11]

While morpholine is generally more stable than piperidine, it is not metabolically inert.[2] Understanding its bioactivation pathways is essential for mitigating toxicity risks.

Metabolic Pathways

- -Hydroxylation (Ring Opening): CYP450 enzymes (specifically CYP3A4 and CYP2D6) can hydroxylate the carbon adjacent to the nitrogen. This unstable hemiaminal intermediate often collapses, leading to ring opening and the formation of hydroxy-acid metabolites.

-

N-Oxidation: Flavin-containing monooxygenases (FMOs) can oxidize the nitrogen to form an N-oxide. While often a clearance mechanism, N-oxides can sometimes revert to the parent amine in vivo.

Structural Alerts

-

Bioactivation: The morpholine ring is generally considered "safe" compared to anilines or hydrazines. However, oxidative cleavage can generate reactive aldehyde intermediates (e.g., glycolaldehyde), though this is rarely a dose-limiting toxicity in approved drugs.

-

Nitrosamines: Secondary amines like morpholine can form carcinogenic N-nitrosamines (NMOR) if exposed to nitrating agents during synthesis or formulation. Strict control of nitrite levels in excipients is mandatory.

Visualization: Metabolic Fate

Figure 3: Major metabolic and degradative pathways for morpholine moieties.

Part 4: Case Studies in Drug Design

Gefitinib (Iressa) - EGFR Inhibitor[6][9][12]

-

Role of Morpholine: Solubilizing Group.

-

Mechanism: The morpholine ring is attached via a propoxy linker to the quinazoline core. It points towards the solvent-exposed region of the ATP binding pocket.

-

Benefit: The basic nitrogen (

8.3) forms a salt in the stomach, aiding oral absorption, while the ether oxygen prevents excessive lipophilicity that would drive non-specific binding.

Linezolid (Zyvox) - Oxazolidinone Antibiotic[13]

-

Mechanism: The N-aryl morpholine is directly attached to the fluorophenyl ring.

-

Benefit: Structure-Activity Relationship (SAR) studies demonstrated that the morpholine ring significantly enhanced antibacterial potency against Gram-positive organisms compared to other cyclic amines, likely due to optimal electronic tuning of the phenyl ring.

References

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. (2020).[1][13][14] Link

-

Linezolid: a review of its properties, function, and use in critical care. Drug Design, Development and Therapy. (2011). Link

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Scientia Pharmaceutica. (2013). Link

-

Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst. TCI Chemicals Protocol. Link

-

Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Notes. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HERA [hera.testing.sedici.unlp.edu.ar]